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DelMar Pharmaceuticals' VAL-083 (dianhydrogalactitol), a first-in-class DNA-targeting agent,

shows significant preclinical efficacy in both temozolomide (TMZ)-sensitive and, notably, TMZ-

resistant glioblastoma (GBM) xenograft models. These findings position VAL-083 as a

promising therapeutic alternative for a patient population with high unmet medical need,

particularly those with tumors exhibiting MGMT-driven resistance to the current standard-of-

care chemotherapy.

Glioblastoma is the most aggressive form of brain cancer, and resistance to temozolomide, the

frontline chemotherapeutic agent, is a major clinical challenge. This resistance is often

mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). VAL-
083, however, employs a distinct mechanism of action that circumvents this primary resistance

pathway, offering a potential breakthrough for patients with MGMT-unmethylated tumors who

typically derive limited benefit from temozolomide.

Efficacy in Preclinical Models
A pivotal preclinical study directly compared the efficacy of VAL-083 in intracranial xenograft

models of human glioblastoma using both a TMZ-sensitive cell line (U251, MGMT-negative)

and a TMZ-resistant cell line (BT74, MGMT-positive). The results demonstrate that VAL-083
significantly extends survival in both models, irrespective of their sensitivity to temozolomide.
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In the TMZ-sensitive U251 model, treatment with VAL-083 at 4 mg/kg resulted in a median

survival of 72 days, a significant improvement over the 48-day median survival of the control

group.[1][2] Even at a lower dose of 3 mg/kg, VAL-083 extended median survival to 54 days.[1]

[2]

Crucially, in the TMZ-resistant BT74 xenograft model, VAL-083 also demonstrated a significant

survival benefit.[1][2] This is a key finding, as temozolomide is largely ineffective in tumors with

high MGMT expression. While specific tumor growth inhibition data was not detailed in the

available abstracts, another study in a separate MGMT-unmethylated, TMZ-resistant GBM

model (T16) showed that tumors were significantly smaller in VAL-083-treated mice compared

to control (-83%) and bevacizumab-treated (-75%) mice.[3]

Xenograft
Model

MGMT Status
Temozolomide
Sensitivity

Treatment
Group

Median
Survival (days)

U251 Negative Sensitive Control 48

VAL-083 (3

mg/kg)
54

VAL-083 (4

mg/kg)
72

BT74 Positive Resistant Control Not specified

VAL-083
Significant

survival benefit

Distinct Mechanism of Action
VAL-083's ability to overcome temozolomide resistance stems from its unique mechanism of

action. Unlike temozolomide, which primarily methylates the O6 position of guanine, VAL-083
is a bi-functional alkylating agent that induces interstrand cross-links at the N7 position of

guanine.[4][5] These cross-links lead to DNA double-strand breaks, which are not readily

repaired by MGMT.[4][5] This fundamental difference in the type of DNA damage inflicted

renders the primary resistance mechanism to temozolomide ineffective against VAL-083.
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The DNA damage caused by VAL-083 triggers a cellular response that involves the activation

of the homologous recombination (HR) DNA repair pathway.[4] This process is initiated by the

sensing of DNA double-strand breaks, leading to the phosphorylation of key proteins such as

ATM and the histone variant H2A.X, ultimately resulting in cell cycle arrest and apoptosis.[4]

Experimental Protocols
The preclinical efficacy of VAL-083 was evaluated in intracranial glioblastoma xenograft

models. Key aspects of the experimental protocol are summarized below:

Cell Lines:

Temozolomide-Sensitive: U251 (MGMT-negative) human glioblastoma cell line.

Temozolomide-Resistant: BT74 (MGMT-positive) human glioblastoma cell line.[1][2]

Animal Model:

Rag2 mice were used as the host for the intracranial tumor implantation.[1][2]

Tumor Implantation:

7.5 x 10^4 cells of either U251 or BT74 were implanted intracranially on day 0.[1]

Treatment:

Treatment was initiated on day 18 post-implantation.

VAL-083 was administered intraperitoneally (i.p.) three times a week for three weeks.[1][2]

Temozolomide was administered at a dose of 30 mg/kg for comparison in some arms of the

study.[1][2]

Endpoints:

The primary endpoint was overall survival.
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Disease progression was also monitored through clinical observations and body weight

measurements.[1][2]

Visualizing the Experimental Workflow and
Signaling Pathway
To better understand the experimental design and the molecular mechanism of VAL-083, the

following diagrams are provided.
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Experimental workflow for intracranial xenograft studies.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1682812?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


VAL-083

Cellular DNA

targets

N7-Guanine
Interstrand Cross-links

induces

DNA Double-Strand
Breaks

DNA Damage
Response Activation Cell Cycle Arrest Apoptosis

ATM Phosphorylation H2A.X Phosphorylation
(γH2AX)

Homologous Recombination
Repair Pathway

Click to download full resolution via product page

VAL-083 induced DNA damage response pathway.

Conclusion
The preclinical data strongly suggest that VAL-083 has the potential to be a valuable

therapeutic option for glioblastoma, particularly for patients with temozolomide-resistant tumors.

Its distinct mechanism of action, which circumvents MGMT-mediated resistance, addresses a
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critical unmet need in the management of this devastating disease. Further clinical

investigation is warranted to translate these promising preclinical findings into improved

outcomes for glioblastoma patients. It is important to note that while preclinical results are

encouraging, recent clinical trial data for VAL-083 in glioblastoma have not shown a benefit

over standard of care.[6]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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